N-(2-methylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide
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Overview
Description
N-(2-methylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide: is an organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This compound, in particular, has a unique structure that combines a chromene core with a carboxamide group, making it a subject of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide typically involves the reaction of 2-methylphenylamine with 3,4-dihydro-2H-chromene-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the chromene ring, leading to the formation of quinone derivatives.
Reduction: Reduction of the carboxamide group can yield the corresponding amine.
Substitution: The aromatic ring of the 2-methylphenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry: N-(2-methylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in further chemical reactions.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, making it a candidate for drug development.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer agents. Its ability to modulate biological pathways makes it a valuable compound for therapeutic research.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and resins. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the chromene core can interact with hydrophobic pockets within proteins, further enhancing its inhibitory effects .
Comparison with Similar Compounds
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has a similar aromatic structure but includes a thiazole ring, which imparts different biological activities.
N-(2-methylphenyl)phthalimide: This compound shares the 2-methylphenyl group but has a phthalimide core, leading to different chemical properties and applications.
Uniqueness: N-(2-methylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide is unique due to its combination of a chromene core and a carboxamide group. This structure allows for diverse chemical reactivity and biological activity, making it a versatile compound in various fields of research.
Properties
IUPAC Name |
N-(2-methylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-12-6-2-4-8-15(12)18-17(19)14-10-13-7-3-5-9-16(13)20-11-14/h2-9,14H,10-11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKJLOWRHBCBOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CC3=CC=CC=C3OC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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